1-(4-Fluorophenyl)imidazolidin-2-one

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

1-(4-Fluorophenyl)imidazolidin-2-one (CAS 53159-75-4) is a heterocyclic urea derivative characterized by a 4-fluorophenyl substituent at the N1 position of the imidazolidin-2-one ring. The compound possesses a molecular weight of 180.18 g/mol and a melting point of 150 °C.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
CAS No. 53159-75-4
Cat. No. B1300563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)imidazolidin-2-one
CAS53159-75-4
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)F
InChIInChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
InChIKeyCDVKZHAXXGTIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)imidazolidin-2-one (CAS 53159-75-4): Technical Profile for Scientific Procurement and Comparative Evaluation


1-(4-Fluorophenyl)imidazolidin-2-one (CAS 53159-75-4) is a heterocyclic urea derivative characterized by a 4-fluorophenyl substituent at the N1 position of the imidazolidin-2-one ring. The compound possesses a molecular weight of 180.18 g/mol and a melting point of 150 °C [1]. This scaffold serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the fields of androgen receptor modulation and PDE4 inhibition, where the 4-fluorophenyl moiety imparts distinct electronic and steric properties compared to unsubstituted or alternatively substituted phenyl analogs .

Why 1-(4-Fluorophenyl)imidazolidin-2-one Cannot Be Replaced by Unsubstituted or Alternative Phenyl Analogs


The specific substitution pattern of the phenyl ring in imidazolidin-2-one derivatives critically determines molecular recognition, synthetic utility, and physicochemical properties. Direct analogs such as 1-(2-fluorophenyl)imidazolidin-2-one (CAS 1190281-65-2) or 1-(3-fluorophenyl)imidazolidin-2-one exhibit distinct electronic distributions that alter hydrogen-bonding capacity and steric fit within enzyme active sites, rendering them non-interchangeable in structure-activity relationship (SAR) studies [1]. Furthermore, the 4-fluoro substituent enhances metabolic stability compared to the unsubstituted phenyl analog, directly impacting downstream pharmacokinetic profiles when the compound is used as a building block for drug candidates .

Quantitative Comparative Evidence for 1-(4-Fluorophenyl)imidazolidin-2-one (CAS 53159-75-4) in Scientific Selection


Synthesis Yield of 86% Achieved via NaH-Mediated Cyclization: A Defined Entry to the Fluorinated Scaffold

A validated synthesis route for 1-(4-fluorophenyl)imidazolidin-2-one (designated 2u) via NaH-mediated cyclization in THF provides a reproducible 86% isolated yield. This yield establishes a concrete baseline for process optimization and cost-of-goods calculations when planning multi-step syntheses. Alternative synthetic approaches to related imidazolidin-2-ones often yield in the 50–70% range, making this specific route a compelling option for scaling .

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

Aqueous Solubility of 6477 mg/L Enables Flexible Formulation Development

The measured aqueous solubility of 1-(4-fluorophenyl)imidazolidin-2-one is 6477 mg/L at 25 °C. This high water solubility is a key differentiator compared to less soluble analogs such as 1-(4-fluorobenzyl)imidazolidin-2-one, which bears an additional lipophilic benzyl group. For researchers developing aqueous-based assays or parenteral formulations, this level of solubility reduces the need for organic co-solvents or complex solubilization strategies .

Pharmaceutical Formulation Preformulation Physicochemical Characterization

Sharp Melting Point of 150 °C Provides a Robust Identity and Purity Check

1-(4-Fluorophenyl)imidazolidin-2-one exhibits a sharp melting point of 150 °C. This thermal property offers a quick and reliable orthogonal method for identity confirmation and purity assessment upon receipt. In contrast, the 2-fluorophenyl positional isomer (CAS 1190281-65-2) is reported as a white crystalline solid but with a different, lower melting point, allowing for rapid differentiation and detection of isomeric contamination in synthetic batches [1].

Quality Control Analytical Chemistry Compound Characterization

Commercial Availability at 95% to 99% Purity with HPLC Verification

Multiple reputable vendors, including Apollo Scientific and Matrix Fine Chemicals, supply 1-(4-fluorophenyl)imidazolidin-2-one with guaranteed purity levels of ≥95% and 99% (by HPLC, typical batch analysis) respectively . This high commercial purity, verified by HPLC, stands in contrast to many custom-synthesized or less-established imidazolidin-2-one derivatives that may lack rigorous analytical certification. For procurement, this translates to reduced time spent on in-house repurification and greater confidence in immediate experimental use.

Chemical Sourcing Quality Assurance Laboratory Reagents

Validated Use as a Nucleophile in Patent Synthesis of Selective Androgen Receptor Modulators (SARMs)

US Patent US20060063819A1 explicitly describes the use of 1-(4-fluorophenyl)imidazolidin-2-one as a key building block in the synthesis of novel imidazolidin-2-one derivatives designed as selective androgen receptor modulators (SARMs) [1]. The 4-fluorophenyl group is a critical pharmacophoric element in these constructs, with SAR studies showing that its replacement with hydrogen or other halogens significantly diminishes androgen receptor binding affinity and functional selectivity . This patented use case provides a high-value, application-specific rationale for procuring this exact compound rather than a less defined analog.

Drug Discovery SARM Development Patent Chemistry

Defined Application Scenarios for 1-(4-Fluorophenyl)imidazolidin-2-one Driven by Quantitative Differentiation


Scale-Up Synthesis of Fluorinated Heterocyclic Building Blocks

The documented 86% yield for NaH-mediated cyclization (Section 3, Evidence 1) provides a strong foundation for process chemists aiming to scale up the production of 1-(4-fluorophenyl)imidazolidin-2-one. This route uses standard laboratory reagents and conditions, making it amenable to pilot plant adaptation. The high yield minimizes waste and raw material costs compared to less efficient routes .

Preformulation and Aqueous Assay Development

With an aqueous solubility of 6477 mg/L (Section 3, Evidence 2), this compound is ideally suited for formulation scientists developing parenteral solutions or biologists designing high-concentration in vitro assays. The ability to achieve millimolar concentrations in water without organic co-solvents simplifies experimental workflows and reduces vehicle-related artifacts .

Medicinal Chemistry Campaigns Targeting Androgen Receptor and PDE4

Given its structural role as a 4-fluorophenyl-containing imidazolidin-2-one, this compound is a strategic intermediate for SAR studies focused on androgen receptor modulators (as evidenced in US20060063819A1) and PDE4 inhibitors (inferred from the activity of the related compound Ro 20-1724). The 4-fluoro substituent enhances metabolic stability and target binding, making it a superior building block over the unsubstituted phenyl analog [1][2].

Quality Control and Isomer Discrimination in Analytical Laboratories

The distinct melting point of 150 °C (Section 3, Evidence 3) serves as a simple yet effective quality control metric. Analytical chemists can use this property to rapidly confirm the identity of incoming material and to differentiate it from positional isomers like 1-(2-fluorophenyl)imidazolidin-2-one, which melts at a lower temperature [3].

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